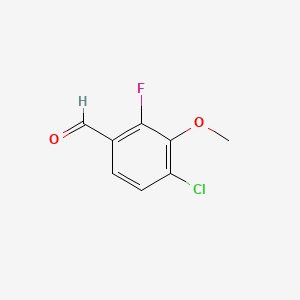
4-Chloro-2-fluoro-3-methoxybenzaldehyde
Descripción general
Descripción
4-Chloro-2-fluoro-3-methoxybenzaldehyde is a chemical compound with the molecular formula C8H6ClFO2 and a molecular weight of 188.59 . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The InChI code for 4-Chloro-2-fluoro-3-methoxybenzaldehyde is 1S/C8H6ClFO2/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-4H,1H3 . This indicates the presence of 8 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 2 oxygen atoms in the molecule.Physical And Chemical Properties Analysis
4-Chloro-2-fluoro-3-methoxybenzaldehyde is a solid substance at ambient temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthetic Methods : The synthesis of various fluoro-methoxybenzaldehydes, including 3-fluoro-4-methoxybenzaldehyde, has been simplified. A one-step method using trifluoroacetic acid has been developed, avoiding the use of concentrated hydrochloric and sulfuric acids, thus reducing industrial production damage and cost (Wang Bao-jie, 2006).
- Bioconversion Products in Fungi : The white rot fungus Bjerkandera adusta produces chlorinated and brominated methoxybenzaldehyde metabolites, including fluoro- and bromo-labeled 4-methoxybenzaldehydes. These findings suggest potential enzymatic halogenation mechanisms in fungi (H. Beck et al., 2000).
Pharmaceutical Applications
- Anticancer Research : Fluorinated benzaldehydes have been used to synthesize fluoro-substituted stilbenes, including analogues of anticancer combretastatins. These compounds, derived from fluoro-methoxybenzaldehydes, have shown potential in inhibiting cancer cell growth (N. Lawrence et al., 2003).
- Synthesis of Gefitinib : Gefitinib, a known anticancer agent, has been synthesized from 3-hydroxy-4-methoxybenzaldehyde through a multi-step procedure. This demonstrates the application of methoxybenzaldehydes in the synthesis of complex pharmaceutical compounds (L. Xiao-yu, 2010).
Material Science Applications
- Antibacterial Activity : New hydrazone compounds derived from 4-dimethylaminobenzohydrazide and 3-methoxybenzaldehyde have been synthesized and tested for antibacterial activities. These findings highlight the potential of methoxybenzaldehydes in creating effective antibacterial materials (Guozhen He, L. Xue, 2021).
Environmental and Safety Applications
- Solubility and Activity Coefficients : The solubility of various chloro-methoxybenzaldehydes in water has been studied, providing important data for environmental and safety assessments. These findings are crucial for understanding the behavior of these compounds in aquatic environments (F. Larachi et al., 2000).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Propiedades
IUPAC Name |
4-chloro-2-fluoro-3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDRRVSSSZUDJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluoro-3-methoxybenzaldehyde | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




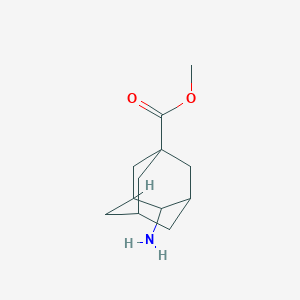


![Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1456902.png)
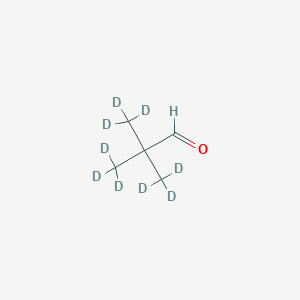
![9-Oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B1456905.png)


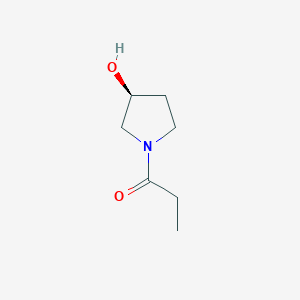
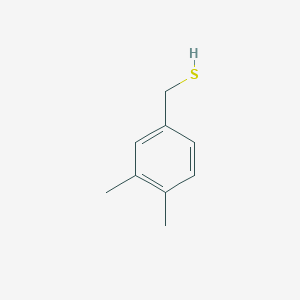
![N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]benzenesulfonamide](/img/structure/B1456912.png)
